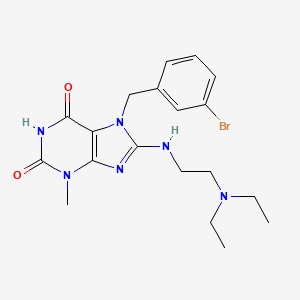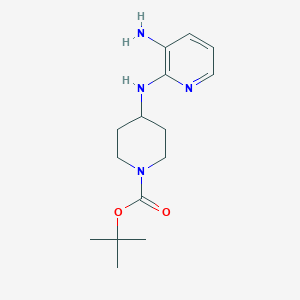
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride, also known as DBSF, is a chemical compound that has gained significant attention in the scientific community. It is a potent irreversible inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes. Due to its unique properties, DBSF has been extensively studied for its potential applications in scientific research.
Mechanism of Action
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride irreversibly binds to the active site of serine proteases, forming a covalent bond with the serine residue. This prevents the protease from carrying out its normal function, leading to inhibition of its activity. The irreversible nature of the inhibition makes 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride a valuable tool for studying the long-term effects of protease inhibition.
Biochemical and Physiological Effects:
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit blood coagulation, reduce inflammation, and inhibit cancer cell growth. Additionally, 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride in lab experiments is its potency and irreversibility. This allows for long-term inhibition of protease activity, which is not possible with reversible inhibitors. However, the irreversible nature of the inhibition also means that caution must be taken when using 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride, as it can lead to unintended effects on other physiological processes.
Future Directions
There are several potential future directions for research on 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride. One area of interest is the development of more selective inhibitors that target specific serine proteases. This could lead to the development of more targeted therapies for diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the long-term effects of protease inhibition and to identify any potential side effects of using 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride in therapeutic applications.
Synthesis Methods
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride can be synthesized by reacting 4-chlorobenzenesulfonyl fluoride with 2,5-dimethylpiperidine in the presence of a base such as sodium hydride. The resulting product is then treated with a strong base such as sodium methoxide to obtain 4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride.
Scientific Research Applications
4-(2,5-Dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been widely used in scientific research for its ability to inhibit serine proteases. It has been shown to be effective in blocking the activity of various proteases such as trypsin, chymotrypsin, and thrombin. This makes it a valuable tool for studying the role of serine proteases in various physiological processes such as blood coagulation, inflammation, and cancer.
properties
IUPAC Name |
4-(2,5-dimethylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S2/c1-10-3-4-11(2)15(9-10)21(18,19)13-7-5-12(6-8-13)20(14,16)17/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMIYRJTLRFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2991374.png)


![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)
![Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2991378.png)
![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)

![2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid](/img/structure/B2991381.png)
![N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide](/img/structure/B2991382.png)
![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)


![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)